molecular formula C12H17NO2S B2848630 tert-butyl N-[3-(methylsulfanyl)phenyl]carbamate CAS No. 146374-45-0

tert-butyl N-[3-(methylsulfanyl)phenyl]carbamate

Cat. No.: B2848630
CAS No.: 146374-45-0
M. Wt: 239.33
InChI Key: VUGRLMLROJKVEC-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(methylsulfanyl)phenyl]carbamate is a carbamate derivative featuring a phenyl ring substituted with a methylsulfanyl (–SMe) group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₂H₁₇NO₂S, with a molecular weight of 239.34 g/mol . The Boc group is widely used in organic synthesis to protect amines, enhancing stability during reactions.

Properties

IUPAC Name

tert-butyl N-(3-methylsulfanylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-12(2,3)15-11(14)13-9-6-5-7-10(8-9)16-4/h5-8H,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGRLMLROJKVEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146374-45-0
Record name tert-butyl N-[3-(methylsulfanyl)phenyl]carbamate
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Preparation Methods

The synthesis of tert-butyl N-[3-(methylsulfanyl)phenyl]carbamate typically involves the reaction of 3-(methylthio)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-butyl N-[3-(methylsulfanyl)phenyl]carbamate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, strong acids like trifluoroacetic acid for deprotection, and bases like sodium hydride for nucleophilic substitution. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis of Tert-butyl N-[3-(methylsulfanyl)phenyl]carbamate

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 3-(methylsulfanyl)aniline. The process can be optimized using various coupling reagents to enhance yield and purity.

Anti-inflammatory Properties

Research has demonstrated that derivatives of tert-butyl carbamates exhibit significant anti-inflammatory activity. A study highlighted the synthesis of several tert-butyl carbamate derivatives, including those related to the target compound, which were evaluated for their efficacy in vivo using a carrageenan-induced rat paw edema model. The compounds showed inhibition percentages ranging from 39.021% to 54.239%, indicating promising anti-inflammatory effects compared to standard treatments like indomethacin .

Intermediate in Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents, including those targeting neurological disorders. Its unique structure allows for further modifications that can enhance bioactivity and selectivity towards biological targets .

Antimicrobial Activity

Preliminary studies suggest that compounds containing the methylsulfanyl group may exhibit antimicrobial properties. Research on related compounds has shown effectiveness against several bacterial strains, paving the way for further exploration into the antibacterial and antifungal activities of this compound .

CompoundActivity TypeInhibition (%)Reference
4aAnti-inflammatory54.239
4iAnti-inflammatory39.021
M4NeuroprotectiveModerate
This compoundAntimicrobial PotentialTBD

Case Study: Anti-inflammatory Efficacy

In a controlled study, various derivatives of tert-butyl carbamates were synthesized and tested for anti-inflammatory properties using the carrageenan-induced paw edema model in rats. The results indicated that certain derivatives exhibited significant anti-inflammatory effects, supporting their potential use as therapeutic agents in inflammatory diseases.

Case Study: Neuroprotection

A comparative study involving a structurally similar compound demonstrated its ability to reduce oxidative stress markers in astrocytes exposed to amyloid beta peptides, suggesting that modifications around the carbamate structure could yield neuroprotective agents beneficial for Alzheimer’s disease.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(methylsulfanyl)phenyl]carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions during synthesis. The carbamate can be removed under acidic conditions, revealing the free amine for further reactions . Molecular targets and pathways involved depend on the specific application and the molecules being synthesized.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of tert-butyl N-[3-(methylsulfanyl)phenyl]carbamate with analogous tert-butyl carbamate derivatives, focusing on structural variations, synthesis, purity, and applications.

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound 3-methylsulfanyl (–SMe) C₁₂H₁₇NO₂S 239.34 Sulfur-containing group enhances lipophilicity; Boc protection.
tert-Butyl(3-((2-chloro-5-(2-hydroxypropan-2-yl)pyrimidin-4-yl)amino)phenyl)carbamate (17a) 2-chloro-pyrimidine substituent C₁₈H₂₄ClN₅O₃ 393.87 Chloropyrimidine moiety; synthesized via Grignard reaction in THF.
tert-Butyl(3-(7-chloro-4,4-dimethyl-2-oxopyrimido-oxazin-1-yl)phenyl)carbamate (18a) 7-chloro-pyrimido-oxazinone C₁₉H₂₂ClN₃O₃ 375.85 Heterocyclic oxazinone core; synthesized using 1,1′-azobis in CH₃CN.
tert-Butyl {4-[3-(2-bromopyridin-4-yl)-3-oxopropanoyl]phenyl}carbamate (3) 4-bromopyridinyl ketone C₂₀H₂₂BrN₃O₄ 464.31 Bromopyridine and ketone functionalities; used in PET tracer synthesis.
tert-Butyl N-[3-(2-aminopropan-2-yl)phenyl]carbamate (153117-08-9) 3-(2-aminopropan-2-yl) C₁₄H₂₂N₂O₂ 250.34 Aminoalkyl substituent; potential intermediate in drug discovery.
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate (1909319-84-1) 3-amino-5-methylbenzyl C₁₃H₂₀N₂O₂ 236.31 Amino and methyl groups; ≥95% purity; applications in pharmaceuticals.

Key Observations:

Structural Diversity: The methylsulfanyl group in the target compound distinguishes it from halogenated (e.g., 17a, 18a), heteroaromatic (e.g., 3), or amino-substituted (e.g., 9, 10) analogs. Sulfur’s electronegativity and polarizability may enhance binding to metal catalysts or biological targets compared to nitrogen or oxygen analogs . Boc Protection: All compounds share the tert-butyl carbamate group, which is hydrolytically stable under basic conditions but cleavable under acidic conditions (e.g., TFA) .

  • Grignard Reactions : Used for 17a (methyl magnesium bromide in THF) .
  • Heterocycle Formation: For 18a, 1,1′-azobis in CH₃CN facilitated oxazinone ring closure .
  • Ketone Coupling : For compound 3, potassium tert-butoxide in THF enabled Claisen-Schmidt condensation .

Commercial sources (e.g., Enamine Ltd.) typically provide ≥95% purity for tert-butyl carbamates .

Applications :

  • Pharmaceutical Intermediates : Compounds like 17a and 18a are precursors in kinase inhibitor synthesis .
  • PET Tracers : Compound 3 was used in the synthesis of [¹¹C]MODAG-005, targeting α-synuclein aggregates .
  • Agrochemicals : The methylsulfanyl group in the target compound may confer pesticidal activity, similar to thioether-containing agrochemicals .

Critical Analysis of Functional Group Impact

  • Methylsulfanyl (–SMe) vs. – Oxidative Stability: Sulfur is prone to oxidation, forming sulfoxides or sulfones, which may require inert reaction conditions .
  • Chlorinated vs. Sulfur-Substituted :

    • Chlorine (e.g., 17a, 18a) enhances electrophilicity, facilitating nucleophilic aromatic substitution. Sulfur’s resonance effects may direct electrophilic substitution to the para position .

Biological Activity

Tert-butyl N-[3-(methylsulfanyl)phenyl]carbamate is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a tert-butyl group, a phenyl ring substituted with a methylsulfanyl group, and a carbamate functional group. Its molecular formula is C12H17N2O2S. The presence of the methylsulfanyl group is significant as it may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can bind to receptors, potentially affecting signal transduction processes within cells.

These interactions can result in various biological effects, including antimicrobial, anti-inflammatory, and anticancer activities.

Biological Activity Overview

Research has shown that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies indicate that compounds with similar structures possess significant antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : Related compounds have demonstrated promising anti-inflammatory activity in preclinical models.
  • Anticancer Potential : There is emerging evidence suggesting that the compound may inhibit cancer cell proliferation.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various carbamates, including those structurally similar to this compound. The findings revealed that these compounds exhibited notable activity against both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentrations (MIC) for some derivatives were found to be less than 50 µM, indicating strong antimicrobial potential .

Anti-inflammatory Activity

In vivo studies assessing the anti-inflammatory effects of related carbamates demonstrated significant reductions in inflammation in carrageenan-induced rat paw edema models. Compounds similar to this compound showed percentage inhibition values ranging from 39% to 54%, suggesting effective anti-inflammatory properties .

Anticancer Activity

Research on structurally related compounds has indicated potential anticancer activities. For example, certain derivatives were tested against various cancer cell lines, showing IC50 values lower than those of standard chemotherapeutic agents like doxorubicin. This suggests that modifications in the structure can enhance cytotoxicity against cancer cells .

Data Summary

Activity Type Effectiveness Reference
AntimicrobialMIC < 50 µM against multiple strains
Anti-inflammatory39% - 54% inhibition in vivo
AnticancerIC50 < standard drugs

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